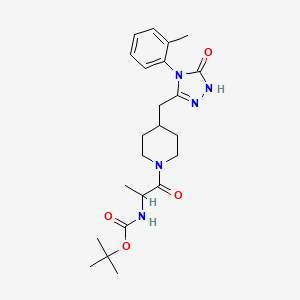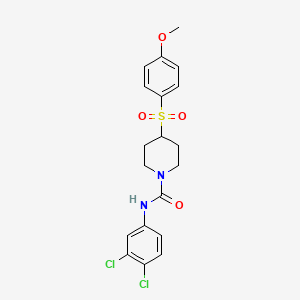amine hydrochloride CAS No. 1049773-78-5](/img/structure/B2986128.png)
[(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for “(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride” is 1S/C17H30N2O2.2ClH/c1-5-12-21-16-9-8-15 (13-17 (16)20-6-2)14-18-10-7-11-19 (3)4;;/h8-9,13,18H,5-7,10-12,14H2,1-4H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride” is a powder at room temperature . The molecular weight of the compound is 287.83. More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.作用機序
Biochemical Pathways
The biochemical pathways affected by (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (3-Ethoxy-4-propoxyphenyl)methylamine hydrochloride is currently unknown
実験室実験の利点と制限
One of the main advantages of [(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride for lab experiments is its ability to selectively target dopaminergic and noradrenergic neurons, making it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, one of the limitations of this compound is its potential for abuse, as it is structurally similar to amphetamine and can produce similar effects.
将来の方向性
There are several future directions for the study of [(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride, including its potential as a therapeutic agent for the treatment of Parkinson's disease and ADHD. This compound may also have potential applications in the treatment of other neurological disorders, such as depression and anxiety. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
[(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride can be synthesized using a multi-step process that involves the reaction of 3-ethoxy-4-propoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride, and finally, reductive amination with n-propylamine. The resulting product is then converted to the hydrochloride salt form using hydrochloric acid.
科学的研究の応用
[(3-Ethoxy-4-propoxyphenyl)methyl](propyl)amine hydrochloride has been studied extensively in scientific research for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward. This makes this compound a potential candidate for the treatment of Parkinson's disease, a neurological disorder characterized by the degeneration of dopaminergic neurons in the brain.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
N-[(3-ethoxy-4-propoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-9-16-12-13-7-8-14(18-10-5-2)15(11-13)17-6-3;/h7-8,11,16H,4-6,9-10,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICGHDJGUGZRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCCC)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


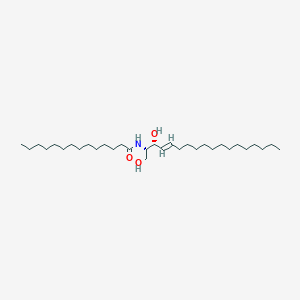
![N-(2-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2986052.png)
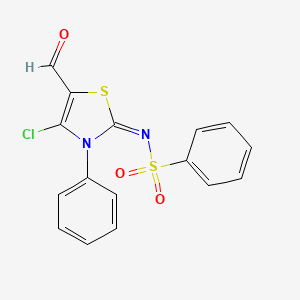
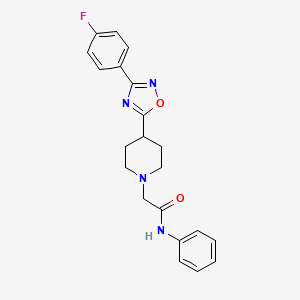
![3-{1-[2-(Benzylsulfanyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2986058.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one](/img/structure/B2986060.png)
![tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2986061.png)

![N-(tert-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2986063.png)
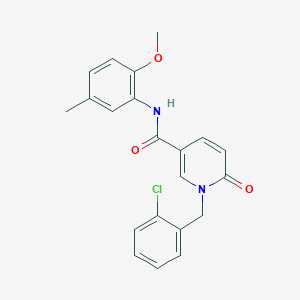
![7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2986065.png)
